molecular formula C17H17ClN4O2 B5508777 4-(4-chlorophenyl)-N-(2-nitrobenzylidene)-1-piperazinamine

4-(4-chlorophenyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Cat. No. B5508777
M. Wt: 344.8 g/mol
InChI Key: DVAKTGFHOXUGRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step processes including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine as described by Quan (2006) and Ning-wei (2005) highlights the complexity and efficiency of synthesizing chlorophenyl piperazine derivatives with a total yield of around 48.2% (Quan, 2006) (Li Ning-wei, 2005).

Molecular Structure Analysis

The molecular structure is often confirmed through various spectroscopic methods such as FTIR, 1H, and 13C NMR, HRMS, and sometimes X-ray crystallography. For example, the structure of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been elucidated using these techniques, showcasing the intricate inter- and intra-molecular interactions that stabilize the molecular structure (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can range from substitutions to more complex cyclization processes. The reaction conditions, such as temperature and reagent ratios, play crucial roles in the yield and purity of the final product. For example, McMurry et al. (1992) describe the synthesis of macrocyclic tetraamines, highlighting the influence of reaction conditions on product yield and structure (McMurry et al., 1992).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form can be crucial for understanding the behavior of these compounds in various environments. The crystal structure and polymorphism are particularly important for materials science applications, as demonstrated by the research on polymorphs of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate by Jotani, Wardell, and Tiekink (2018), revealing how minor conformational changes can affect the material's physical properties (Jotani et al., 2018).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by their structural features. Studies like that of Tran et al. (2008), exploring the binding affinities of piperazinebenzylamine derivatives at the human melanocortin-4 receptor, illuminate the potential for developing therapeutic agents based on the chemical properties of these compounds (Tran et al., 2008).

Scientific Research Applications

Synthetic Chemistry and Drug Design Compounds related to 4-(4-chlorophenyl)-N-(2-nitrobenzylidene)-1-piperazinamine are frequently explored for their synthetic routes and potential as intermediates in pharmaceutical development. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine derivatives from dichloro-nitrobenzene and piperazine highlights the importance of such compounds as pharmaceutical intermediates, offering insights into alkylation, acidulation, and nitro group reduction processes (Quan, 2006; Li Ning-wei, 2006). Additionally, the synthesis of bifunctional tetraaza macrocycles for potential chelating agents demonstrates the compound's role in developing novel therapeutic agents (McMurry et al., 1992).

Pharmacological Applications Various analogs and derivatives have been studied for their pharmacological activities. For example, piperazinebenzylamine derivatives have been evaluated as melanocortin-4 receptor ligands, suggesting potential applications in treating conditions related to this receptor (Tran et al., 2008). Similarly, 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising anticancer activities against breast cancer cells, indicating the compound's potential in cancer therapy (Yurttaş et al., 2014).

Materials Science and Chemical Analysis Compounds with a piperazine moiety have also been applied in materials science and chemical analysis. The synthesis and study of Mn(II) and Zn(II) complexes with macrocyclic Schiff-base ligands containing a piperazine unit have explored their spectroscopic, structural, cytotoxic, and antibacterial properties, demonstrating the versatility of these compounds in developing new materials with potential biological applications (Keypour et al., 2017).

properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-15-5-7-16(8-6-15)20-9-11-21(12-10-20)19-13-14-3-1-2-4-17(14)22(23)24/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAKTGFHOXUGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine

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